molecular formula C7H9BrS B1373348 3-(3-Bromopropyl)thiophene CAS No. 121459-86-7

3-(3-Bromopropyl)thiophene

Cat. No. B1373348
M. Wt: 205.12 g/mol
InChI Key: HJQLPZIKXZBQCK-UHFFFAOYSA-N
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Description

3-(3-Bromopropyl)thiophene is a chemical compound with the molecular formula C7H9BrS and a molecular weight of 205.12 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

Thiophene derivatives, including 3-(3-Bromopropyl)thiophene, can be synthesized through various methods. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of 3-(3-Bromopropyl)thiophene includes a five-membered ring made up of one sulfur atom . The InChI code for this compound is provided in the source .


Chemical Reactions Analysis

Thiophene-based compounds, including 3-(3-Bromopropyl)thiophene, have been studied for their oxidation reactions initiated by hydroperoxyl radicals . The reaction mechanisms and kinetics of these oxidation reactions, as well as the decomposition of related intermediates and complexes, have been explored .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3-Bromopropyl)thiophene include a storage temperature recommendation to keep it in a dark place, sealed in dry, at room temperature . More detailed properties such as density, speed of sound, dynamic viscosity, surface tension, and static permittivity can be determined through further analysis .

Scientific Research Applications

Palladium-Catalyzed Perarylation

3-thiophene- and 3-furancarboxylic acids, related to 3-(3-Bromopropyl)thiophene, can undergo perarylation, which is a process involving the cleavage of C-H bonds and decarboxylation in the presence of a palladium catalyst. This reaction results in tetraarylated products with good yields, highlighting the potential of these compounds in complex organic syntheses (Nakano et al., 2008).

Enhancing Solid-State Emission

Research on the postfunctionalization of poly(3-hexylthiophene), a compound similar to 3-(3-Bromopropyl)thiophene, shows that various functional groups can affect the optical and photophysical properties of 3,4-disubstituted poly(thiophene)s. This research is significant for developing materials with tailored optical properties, particularly for applications in solid-state fluorescence and photovoltaics (Li, Vamvounis, & Holdcroft, 2002).

Synthesis of Antitubulin Agents

Functionalized 3-(α-styryl)-benzo[b]thiophenes, structurally related to 3-(3-Bromopropyl)thiophene, have been synthesized and evaluated as antitubulin agents, demonstrating potential in therapeutic applications. This synthesis approach allows for the introduction of various substituents, which could be relevant for drug discovery and development (Tréguier et al., 2014).

Oligothiophene Synthesis for Photovoltaic Applications

The regioselective deprotonation of 3-substituted thiophenes and nickel-catalyzed cross-coupling reaction have been utilized for the synthesis of oligothiophenes. This method, related to 3-(3-Bromopropyl)thiophene chemistry, is crucial for creating organic dye molecules used in photovoltaic cells, demonstrating the compound's relevance in renewable energy technologies (Tanaka et al., 2011).

Therapeutic Importance of Thiophene Derivatives

Thiophene derivatives, including 3-(3-Bromopropyl)thiophene, have shown a wide range of therapeutic properties. They are effective in various biological and physiological functions, such as anti-inflammatory, anti-psychotic, and anti-cancer activities. This highlights the broad spectrum of medicinal applications for these compounds (Shah & Verma, 2018).

Versatility in Material Science

Thiophene-based materials, closely related to 3-(3-Bromopropyl)thiophene, have been studied for their semiconductor and fluorescent properties. They are utilized in the fabrication of electronic and optoelectronic devices, as well as in biopolymer detection, demonstrating the compound's versatility in material science (Barbarella, Melucci, & Sotgiu, 2005).

Safety And Hazards

The safety information for 3-(3-Bromopropyl)thiophene includes pictograms GHS05 and GHS07, with a signal word of "Danger" . More detailed safety data can be found in the Material Safety Data Sheet (MSDS) .

Future Directions

Thiophene-based compounds, including 3-(3-Bromopropyl)thiophene, have been the subject of ongoing research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on developing more efficient synthetic strategies for these compounds and exploring their potential applications in various fields .

properties

IUPAC Name

3-(3-bromopropyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrS/c8-4-1-2-7-3-5-9-6-7/h3,5-6H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQLPZIKXZBQCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromopropyl)thiophene

CAS RN

121459-86-7
Record name 3-(3-bromopropyl)thiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Segawa, T Higashihara, M Ueda - Polymer Chemistry, 2013 - pubs.rsc.org
A hyperbranched polythiophene with the degree of branching of almost 100% has been successfully prepared by the catalyst-transfer Suzuki–Miyaura coupling reaction of an AB2 …
Number of citations: 22 pubs.rsc.org
A Martins, M Lautens - The Journal of Organic Chemistry, 2008 - ACS Publications
The synthesis of a variety of polycyclic thiophenes and benzothiophenes is accomplished via a palladium-catalyzed domino ortho-alkylation/direct arylation reaction. An examination of …
Number of citations: 56 pubs.acs.org
M Buziková, R Willimetz, J Kotek - Molecules, 2023 - mdpi.com
A set of substituted 1,4,7-triazacyclononane ligands was synthesised, including a wide series of novel derivatives bearing a thiazole or thiophene side group, with the potential to …
Number of citations: 0 www.mdpi.com
AA Martins - 2009 - library-archives.canada.ca
The strain-induced reactivity of bicyclic alkenes in the presence of transition metal catalysts has enabled a wide variety of reactions to take place. Two bicyclic systems in particular, …
Number of citations: 3 library-archives.canada.ca
C Moustrou, A Samat, R Guglielmetti… - Helvetica chimica …, 1995 - Wiley Online Library
The synthesis of spiropyrans 11 and 12 and spirooxazines 13–17 containing a thiophene moiety is described. Two different synthetic approaches were used. The spectrokinetic …
Number of citations: 16 onlinelibrary.wiley.com
RD Westland, ML Mouk, JL Holmes… - Journal of Medicinal …, 1972 - ACS Publications
968 Journal of Medicinal Chemistry, 1972, Vol. 15, No. 9 Westland, et al. colored oil. Attempts to crystallize this material were not successful. Paper andthin-layer chromatography of the …
Number of citations: 16 pubs.acs.org

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